7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and real-time monitoring systems can help in optimizing the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole or pyrimidine derivatives.
Substitution: Formation of halogenated pyrazole or pyrimidine derivatives.
Scientific Research Applications
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-dimethyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine
- **6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine exhibits unique structural features that contribute to its distinct biological activities. The presence of both pyrazole and pyrimidine rings allows for versatile interactions with various molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-4-8-17-12-19(24-15(3)11-14(2)23-24)25-20(22-17)18(13-21-25)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPWPVABKLOQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C(=CC(=N3)C)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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